Disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl
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Overview
Description
2,5-Xylyl 3,5-xylyl disulfide is an organic compound with the molecular formula C16H18S2 It is characterized by the presence of two xylyl groups (dimethylphenyl groups) connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Xylyl 3,5-xylyl disulfide can be synthesized through the reaction of thiols with oxidizing agents. One common method involves the reaction of 2,5-dimethylthiophenol with 3,5-dimethylthiophenol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction typically takes place in an organic solvent like dichloromethane or ethanol under mild conditions .
Industrial Production Methods
Industrial production of 2,5-xylyl 3,5-xylyl disulfide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of oxidizing agents and solvents can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,5-Xylyl 3,5-xylyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form the corresponding thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Nitroxylyl or haloxylyl derivatives.
Scientific Research Applications
2,5-Xylyl 3,5-xylyl disulfide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-xylyl 3,5-xylyl disulfide involves its ability to undergo redox reactions, which can affect cellular processes. The disulfide bond can be reduced to thiols, which can interact with proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic rings can participate in various interactions with biological targets, influencing pathways related to oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- Di(3,5-xylyl) disulfide
- Di(2,4-xylyl) disulfide
- Di(2,6-xylyl) disulfide
Uniqueness
2,5-Xylyl 3,5-xylyl disulfide is unique due to the specific positioning of the methyl groups on the aromatic rings, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to other xylyl disulfides .
Properties
CAS No. |
65104-32-7 |
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Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-5-6-14(4)16(10-11)18-17-15-8-12(2)7-13(3)9-15/h5-10H,1-4H3 |
InChI Key |
CERCBEMZIKCJRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SSC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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